N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
N-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 3-methoxyphenyl group at position 4 and a 2,3-dihydro-1,4-benzodioxine-6-carboxamide moiety.
Properties
IUPAC Name |
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-23-14-4-2-3-12(9-14)15-11-26-19(20-15)21-18(22)13-5-6-16-17(10-13)25-8-7-24-16/h2-6,9-11H,7-8H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYNETFGNJGGKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where a methoxy group is added to a phenyl ring using methanol and a suitable catalyst.
Formation of the Benzodioxine Moiety: The benzodioxine ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted benzodioxine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities associated with the thiazole and benzodioxine moieties.
Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Pathway Modulation: The compound can influence biochemical pathways by interacting with key proteins and altering their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural similarities with several derivatives documented in the evidence. Key comparisons include:
Substituent Variations on the Thiazole Ring
BT4 (N-[4-(3-Bromophenyl)-3-(2,4-difluorophenyl)-2,3-dihydro-1,3-thiazol-2-yl]-6-chloro-1,3-benzothiazol-2-amine) :
EN300-266092 (2-[1-(5,6-Dichloropyridin-3-yl)-N-ethylformamido]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide) :
Benzodioxine-Based Derivatives
- CID 4326903 (N-[4-(4-Acetamidophenyl)thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide): Substituents: Acetamidophenyl and pyrrolidinone groups. Properties: CAS 790237-66-0; InChIKey = OHPARNBOWUOQJD-UHFFFAOYSA-N.
898477-71-9 (5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[4-(2-phenyldiazenyl)phenyl]-3-isoxazolecarboxamide) :
Pharmacophore Analysis
- Common Features : The 2,3-dihydro-1,4-benzodioxine moiety is recurrent across analogs, suggesting its role as a hydrophobic anchor or hydrogen-bond acceptor.
- Divergences :
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 3-methoxyphenyl group is electron-donating, unlike BT4’s bromo/difluoro substituents, which may reduce electrophilic reactivity and toxicity .
- Heterocycle Core : Thiazole (target) vs. isoxazole () affects π-π stacking and solubility .
Comparative Data Table
Research Findings and Implications
- Anticancer Potential: BT4’s NCI evaluation suggests thiazole derivatives with halogenated aryl groups exhibit anticancer activity, though the target compound’s methoxy group may modulate efficacy and toxicity .
- Toxicity Trends : Compounds with halogens (e.g., EN300-266092) or diazenyl groups () may require rigorous toxicity profiling, as seen in Toxi-light assays .
- Structural Optimization: Replacing thiazole with isoxazole () or incorporating pyrrolidinone () offers avenues to enhance solubility or target affinity.
Biological Activity
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound exhibiting diverse biological activities. This article delves into its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key properties include:
- Molecular Weight : 342.41 g/mol
- LogP : 5.7 (indicating lipophilicity)
- Hydrogen Bond Donors : 2
- Hydrogen Bond Acceptors : 4
Synthesis
The synthesis of N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been explored in various studies. The compound is typically synthesized through multi-step reactions involving thiazole derivatives and benzodioxane frameworks.
Anticancer Activity
Research indicates that derivatives of benzodioxane exhibit significant anticancer properties. For instance, compounds similar to N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.
A notable study demonstrated that a related benzodioxane bisamide compound inhibited the growth of human ovarian carcinoma xenografts in vivo, highlighting the potential of this scaffold in cancer therapy .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activities. A study by Vazquez et al. indicated that certain 1,4-benzodioxane derivatives displayed notable anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators . This suggests that N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide may have therapeutic potential in treating inflammatory conditions.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related benzodioxane compounds suggest efficacy against various bacterial strains. The presence of the thiazole moiety may enhance this activity due to its known biological properties .
Structure-Activity Relationships (SAR)
The structure of N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide plays a crucial role in its biological activity. Modifications at specific positions on the benzodioxane or thiazole rings can significantly influence potency and selectivity against target cells. For example:
- Substitution at the 6-position of the benzodioxane has been correlated with enhanced anti-inflammatory activity.
Case Studies
Several case studies have highlighted the biological efficacy of compounds structurally related to N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide:
| Study | Compound | Activity | Result |
|---|---|---|---|
| Vazquez et al. | Benzodioxane derivative | Anti-inflammatory | Significant reduction in cytokines |
| CCT251236 Study | Benzodioxane bisamide | Anticancer | Inhibited growth in ovarian carcinoma xenografts |
| Antimicrobial Screening | Various derivatives | Antimicrobial | Effective against multiple bacterial strains |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
